N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}oxolane-3-carboxamide
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Overview
Description
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}oxolane-3-carboxamide is a chemical compound with a unique structure that includes a thian ring, an oxolane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}oxolane-3-carboxamide typically involves the reaction of 4-(2-hydroxyethoxy)thian-4-ylmethylamine with oxolane-3-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}oxolane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)tetrahydrofuran-3-carboxamide
- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzofuran-2-carboxamide
- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide
Uniqueness
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}oxolane-3-carboxamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4S/c15-4-6-18-13(2-7-19-8-3-13)10-14-12(16)11-1-5-17-9-11/h11,15H,1-10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUGIMZPOHVODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2(CCSCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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